molecular formula C21H19N5O3 B2734862 N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895009-96-8

N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2734862
CAS No.: 895009-96-8
M. Wt: 389.415
InChI Key: YEQGUJUPSPFIJR-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a 2-methylphenyl substitution at the pyrazole N1 position and a 3-methoxyphenyl acetamide moiety at the C5 position. Pyrazolo[3,4-d]pyrimidine scaffolds are recognized for their structural similarity to purines, enabling interactions with enzymes such as kinases and phosphodiesterases . The 3-methoxyphenyl group enhances solubility compared to non-polar substituents, while the 2-methylphenyl moiety may influence steric interactions with target proteins .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-6-3-4-9-18(14)26-20-17(11-23-26)21(28)25(13-22-20)12-19(27)24-15-7-5-8-16(10-15)29-2/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQGUJUPSPFIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the methoxyphenyl and methylphenyl groups. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity through purification techniques such as recrystallization or chromatography, and implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

  • A pyrazolo[3,4-d]pyrimidine core known for its pharmacological activity.
  • An acetamide functional group that enhances lipophilicity and bioavailability.
  • A methoxyphenyl substituent contributing to its potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide. The following points summarize key findings:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells and inhibit critical kinases involved in cancer progression such as Aurora-A kinase and CDK2 .
StudyCell LineIC50 ValueReference
Compound 1aA549 (Lung Cancer)2.24 µM
Related DerivativeVarious Cancer LinesSignificant Inhibition

Anti-inflammatory Properties

In addition to anticancer activity, derivatives of this compound have shown anti-inflammatory effects. Research indicates that compounds with similar structures can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes .

Hematological Applications

A notable study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative increased hemoglobin levels in anemic model rats by inhibiting hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), thereby stabilizing erythropoietin production .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of pyrazolo[3,4-d]pyrimidines, a derivative similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized flow cytometry to assess apoptosis induction and found promising results at low micromolar concentrations .

Case Study 2: Anti-inflammatory Activity

Another research effort evaluated the anti-inflammatory potential of related compounds through molecular docking studies. The results indicated strong binding affinities to the active site of 5-lipoxygenase, suggesting that further optimization could lead to effective anti-inflammatory agents .

Mechanism of Action

The mechanism of action for N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Solubility and Bioavailability

  • The 3-methoxyphenyl group in the target compound improves aqueous solubility compared to the 4-fluorophenyl analogue .
  • The chromen-2-yl substituent in Example 53 introduces planar aromaticity, reducing solubility but enhancing membrane permeability.

Electrophilic vs. Steric Effects

  • The 4-fluorophenyl group () increases electronegativity, favoring hydrogen bonding with polar residues (e.g., PDE4B catalytic sites) .
  • The 2-methylphenyl group in the target compound may reduce off-target interactions due to steric hindrance .

Biological Activity

N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The compound was synthesized through a multi-step process involving the reaction of specific precursors. The structure was confirmed using various spectroscopic techniques including IR, NMR, and mass spectrometry. The molecular formula is C22H22N6OC_{22}H_{22}N_{6}O with a complex arrangement that contributes to its biological activity .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. This compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Inhibition of cell proliferation
NCI-H46042.30Cell cycle arrest

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has shown anti-inflammatory effects. It inhibits key inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation. The exact mechanism involves modulation of cytokine release and inhibition of NF-kB signaling pathways .

The biological activity of this compound is attributed to:

  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cancer progression.
  • Apoptosis Induction : It promotes programmed cell death in malignant cells through mitochondrial pathways.
  • Cytokine Modulation : Reduces the levels of pro-inflammatory cytokines.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against human breast cancer cells (MCF7) demonstrated a significant reduction in cell viability at concentrations as low as 3.79 µM. The study utilized flow cytometry to assess apoptosis rates and found that treated cells exhibited increased markers associated with early and late apoptosis .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Results indicated that administration led to a marked decrease in paw swelling and inflammatory cytokine levels compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution using α-chloroacetamide derivatives and pyrazolo[3,4-d]pyrimidin-4-one intermediates. Key steps include refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like potassium carbonate to deprotonate the pyrimidinone nitrogen. Reaction monitoring via TLC (e.g., 1:1 ethyl acetate/hexane) ensures completion. Purification typically involves column chromatography or recrystallization .
  • Optimization : Adjusting stoichiometry (1.5:1 ratio of α-chloroacetamide to pyrimidinone) and temperature (80–100°C) improves yields. Evidence suggests that electron-withdrawing groups on the arylacetamide moiety enhance reactivity .

Q. How should researchers validate the structural identity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm aromatic protons (δ 6.8–8.2 ppm for methoxyphenyl), acetamide carbonyl (~168–170 ppm), and pyrazolo-pyrimidinone signals.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and substituent positions, as demonstrated for structurally analogous pyrazolo-pyrimidinones .

Q. What solvent systems and chromatographic methods are effective for purification?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane.
  • Chromatography : Use silica gel columns with gradient elution (e.g., 0–5% methanol in dichloromethane). Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) achieves >95% purity .

Advanced Research Questions

Q. How can computational methods guide structure-activity relationship (SAR) studies for this compound?

  • Approach :

  • Molecular Docking : Simulate binding to target proteins (e.g., kinase domains) using software like AutoDock Vina. Focus on the pyrazolo-pyrimidinone core’s interactions with catalytic lysine residues.
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with biological activity. For example, electron-donating groups (e.g., methoxy) may enhance binding affinity .
    • Validation : Compare computational predictions with in vitro enzyme inhibition assays (IC50_{50} values) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Case Example : Discrepancies in IC50_{50} values between cell-free kinase assays and cellular models may arise from off-target effects or metabolic instability.
  • Solutions :

  • Metabolic Stability Testing : Use liver microsomes to assess cytochrome P450-mediated degradation.
  • Proteomic Profiling : Identify off-target interactions via kinome-wide screening (e.g., KinomeScan) .

Q. How can researchers modify the core scaffold to improve pharmacokinetic properties?

  • Derivatization Strategies :

  • Bioisosteric Replacement : Substitute the 3-methoxyphenyl group with a 4-fluorophenyl or pyridinyl moiety to enhance solubility and reduce CYP450 inhibition .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) at the acetamide nitrogen to improve oral bioavailability .

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